molecular formula C6H6N2O5 B6244751 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate CAS No. 65423-00-9

3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate

Cat. No.: B6244751
CAS No.: 65423-00-9
M. Wt: 186.12 g/mol
InChI Key: UBMIEGARKVLESA-UHFFFAOYSA-N
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Description

3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate is a high-value chemical building block belonging to the 1,2,5-oxadiazole family, a class of heterocyclic compounds of significant interest in advanced chemical research and development . This compound features a central oxadiazole ring—a five-membered structure containing one oxygen and two nitrogen atoms—ester-functionalized at the 3 and 4 positions, providing versatile handles for further synthetic modification . Its primary research application lies in medicinal chemistry and drug discovery, where the 1,2,5-oxadiazole scaffold is investigated for its potential biological activities . Researchers utilize this specific diester as a key synthetic intermediate to access more complex molecules for pharmaceutical screening. The structure is of particular interest in developing new compounds with potential cytotoxic properties . Furthermore, 1,2,5-oxadiazole derivatives have important applications beyond pharmacology, serving as components in High Energy Density Materials (HEDMs) and various material science applications due to their unique electronic properties . This product is provided with a guaranteed purity of ≥95% (by HPLC or NMR) and is stable when stored sealed in a dry environment at 2-8°C. It is intended for research and further manufacturing applications only, strictly within laboratory settings. This product is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65423-00-9

Molecular Formula

C6H6N2O5

Molecular Weight

186.12 g/mol

IUPAC Name

dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate

InChI

InChI=1S/C6H6N2O5/c1-11-5(9)3-4(6(10)12-2)8-13-7-3/h1-2H3

InChI Key

UBMIEGARKVLESA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NON=C1C(=O)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate and Analogous Structures

Precursor Synthesis and Transformation Pathways

The synthesis of 1,2,5-oxadiazole dicarboxylates often begins with the creation of a dicarboxylic acid precursor, which is then modified. This two-step approach involves oxidation of a substituted furazan (B8792606) followed by esterification.

Oxidation of Substituted Furazans to 1,2,5-Oxadiazole-3,4-dicarboxylic Acid

A primary route to obtaining 1,2,5-oxadiazole-3,4-dicarboxylic acid involves the oxidation of appropriately substituted furazan precursors. A common starting material for this process is 3,4-dimethylfurazan. The oxidation of 3,4-dimethylfurazan using a strong oxidizing agent like potassium permanganate (B83412) sequentially converts the methyl groups, first to a single carboxylic acid group (methylfurazancarboxylic acid) and then to the desired furazandicarboxylic acid. wikipedia.org

Another documented method starts with 4-Oxo-4,5,6,7-tetrahydrobenzofurazan, which is readily synthesized from cyclohexanone. researchgate.net This precursor undergoes oxidation with nitric acid to yield intermediate compounds such as 4-(2-carboxyethyl)- and 4-[3-(E)-hydroxyimino)-3-nitropropyl]furazan-3-carboxylic acids. researchgate.net A subsequent alkaline oxidation step successfully converts these intermediates into the final furazan-3,4-dicarboxylic acid. researchgate.net

Starting MaterialOxidizing Agent(s)Key IntermediatesFinal Product
3,4-DimethylfurazanPotassium permanganateMethylfurazancarboxylic acidFurazan-3,4-dicarboxylic acid wikipedia.org
4-Oxo-4,5,6,7-tetrahydrobenzofurazan1. Nitric acid2. Alkaline oxidant4-(2-carboxyethyl)furazan-3-carboxylic acidFurazan-3,4-dicarboxylic acid researchgate.net

Esterification Protocols for Dicarboxylic Acid Derivatives

Once 1,2,5-oxadiazole-3,4-dicarboxylic acid is synthesized, the corresponding esters, such as 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate, are typically prepared through standard esterification procedures. The most direct method involves the reaction of the dicarboxylic acid with an appropriate alcohol. smolecule.com For instance, reaction with methanol (B129727) would yield the dimethyl ester.

General protocols for the esterification of heterocyclic carboxylic acids often involve refluxing the acid with the alcohol, sometimes in the presence of a catalyst. For example, the synthesis of new ester derivatives containing 1,3,4-oxadiazole (B1194373) rings has been achieved by treating the corresponding carboxylic acids with an alcohol and refluxing the mixture for several hours. rdd.edu.iq

Carboxylic Acid PrecursorReagentGeneral ConditionsProduct Type
1,2,5-Oxadiazole-3,4-dicarboxylic acidAlcohols (e.g., Methanol)RefluxDicarboxylate Ester smolecule.comrdd.edu.iq
Substituted Benzoic Acids (for 1,3,4-oxadiazoles)MethanolEsterificationMethyl Ester mdpi.com
2,5-dialkyl-1,3,4-oxadiazoles with terminal carboxyl groupsMethanol, Water, NaOHHeating at 50 °C, followed by neutralizationCarboxylic acid (via hydrolysis of ester) nih.gov

Advanced Synthetic Routes to 1,2,5-Oxadiazole Dicarboxylates

Beyond the precursor transformation pathway, more complex methods are employed to construct the 1,2,5-oxadiazole ring and its derivatives, including fused systems. These advanced routes include various cyclization reactions, multi-component strategies, and oxidative approaches.

Cyclization Reactions and Their Application in Fused Heterocyclic System Synthesis

Cyclization reactions are fundamental to forming the 1,2,5-oxadiazole core and are crucial in the synthesis of fused heterocyclic systems. The parent 1,2,5-oxadiazole ring can be formed via the cyclic-dehydration of glyoxime. wikipedia.org A key precursor for many cyclization reactions is 1,2,5-oxadiazole-3,4-dicarbohydrazide, which can undergo dehydrative cyclization under acidic reflux conditions to yield the dicarboxylic acid. smolecule.com

These cyclization principles are extended to create more complex, multi-cyclic structures. For example, the reaction of 3,4-diamino-1,2,5-oxadiazole with aqueous formaldehyde (B43269) and subsequently with substituted aryl phosphorodichloridates leads to the formation of 13-membered macroheterocycles containing the furazan ring. researchgate.net Fused 1,2,5-oxadiazoles can also be generated through the in-situ intramolecular cyclization of dioxime moieties within a ligand during the formation of a coordination compound. researchgate.net Furthermore, the oximes of simple cyclic ketones can be converted into fused 1,2,5-thiadiazoles, a structurally analogous system, through reactions with trithiazyl trichloride. rsc.org

Precursor(s)Reaction TypeResulting Structure
GlyoximeDehydration1,2,5-Oxadiazole wikipedia.org
1,2,5-Oxadiazole-3,4-dicarbohydrazideDehydrative cyclization1,2,5-Oxadiazole-3,4-dicarboxylic acid smolecule.com
3,4-Diamino-1,2,5-oxadiazoleCyclization with formaldehyde and phosphorodichloridatesFused macroheterocycle researchgate.net
Dioxime moiety of a ligandIn-situ intramolecular cyclizationFused furoxan ring researchgate.net
Cyclic ketone oximesReaction with trithiazyl trichlorideFused 1,2,5-thiadiazoles rsc.org

Multi-component Reaction Strategies for Oxadiazole Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex oxadiazole derivatives in a single step. While specific MCRs for 3,4-disubstituted 1,2,5-oxadiazole dicarboxylates are less commonly detailed, strategies for other isomers demonstrate the potential of this approach.

For instance, a one-pot, two-component reaction of gem-dibromomethylarenes with amidoximes has been shown to produce 3,5-diarylsubstituted-1,2,4-oxadiazoles in excellent yields. nih.gov Another example is a one-pot synthesis-arylation protocol that combines carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides to create diverse 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov These strategies highlight the utility of MCRs in rapidly building molecular complexity around an oxadiazole core.

Oxidative Cyclization and Annulation Approaches in 1,2,5-Oxadiazole Formation

Oxidative cyclization is a powerful tool for forming the oxadiazole ring. This approach involves the formation of the heterocyclic core through the oxidative coupling of bonds. nih.gov For the 1,2,5-oxadiazole system, a prominent example is the synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (furoxans) from the reaction of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene with an aqueous sodium nitrite (B80452) solution in acetic acid. nih.gov The N-desoxy 1,2,5-oxadiazoles (furazans) can then be obtained from these furoxan analogs. nih.gov

This strategy is part of a broader class of reactions used to synthesize various oxadiazole isomers. For example, 1,2,4-oxadiazoles can be formed via the iodine-mediated oxidative cyclization of N-acylhydrazones or through copper-catalyzed cascade reactions of amidines and methylarenes. nih.govjchemrev.com A novel one-pot approach for 1,2,4- and 1,2,5-oxadiazole assemblies involves the condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by an iodine-mediated oxidation of the resulting intermediate. researchgate.net This latter reaction can also induce a Lewis acid-promoted rearrangement of the furoxan ring into the more stable furazan ring. researchgate.net

PrecursorsReagents/ConditionsProduct
1-[4-(methylsulfonyl)phenyl]-2-phenyletheneSodium nitrite, acetic acid3,4-Diphenyl-1,2,5-oxadiazole-2-oxide nih.gov
Furoxanyl amidoximes, AldehydesIodine-mediated oxidation1,2,4- and 1,2,5-Oxadiazole assemblies researchgate.net
N-acyl amidinesN-Bromosuccinimide (NBS)1,2,4-Oxadiazoles nih.gov
Amidines, MethylarenesCopper catalyst, TBHP1,2,4-Oxadiazoles nih.govmdpi.com

Influence of Reaction Conditions on Synthetic Outcome and Efficiency

The successful synthesis of 3,4-dialkyl 1,2,5-oxadiazole-3,4-dicarboxylates is highly dependent on the careful control of reaction parameters. The interplay between oxidizing agents, catalysts, solvents, and temperature dictates the pathway of the reaction, favoring the desired product formation while minimizing side reactions.

The oxidative cyclization of appropriate precursors is a common strategy for forming the 1,2,5-oxadiazole N-oxide ring. The choice of the oxidizing system is critical for the efficiency of this transformation.

One notable method for the synthesis of the analogous diethyl furoxan-3,4-dicarboxylate involves the use of a sodium nitrate (B79036)/nitrite mixture as the oxidizing agent. In a patented procedure, monoethyl malonate potassium salt is subjected to oxidative nitration and subsequent ring formation in a carbon tetrachloride solution. This method is reported to produce the target compound with high purity and yield. osti.gov

Another well-established route to furoxan-3,4-dicarboxylates is through the dimerization of the corresponding nitrile oxide intermediate, which is generated in situ. The formation of this reactive intermediate can be achieved through the dehydrochlorination of a hydroximoyl chloride precursor. Various bases can be employed for this purpose; however, silver carbonate (Ag₂CO₃) has been identified as a particularly effective reagent for generating the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate. This method is considered environmentally benign and scalable, providing high yields of diethyl furoxan-3,4-dicarboxylate. osti.govresearchgate.net The use of triethylamine (B128534) has also been reported for this transformation, although it may present challenges in larger-scale preparations. researchgate.netresearchgate.net

The nitration of β-keto esters, such as ethyl acetoacetate (B1235776), with reagents like acetyl nitrate can also lead to the formation of the furoxan ring. However, this reaction is often exothermic and can lead to the formation of byproducts, necessitating careful temperature control. osti.govresearchgate.net The presence of strong protic acids or Lewis acids as catalysts can influence the reaction, in some cases favoring the formation of the furoxan over other nitrated products. researchgate.net

For the synthesis of other substituted furoxans, various oxidizing agents have been employed. For instance, the reaction of stilbene (B7821643) derivatives with an aqueous solution of sodium nitrite in acetic acid is a known method for producing 3,4-diaryl furoxans. nih.gov

Below is an interactive data table summarizing the impact of different oxidizing agents and catalysts on the synthesis of diethyl furoxan-3,4-dicarboxylate, a close analog of the target compound.

Oxidizing System/CatalystStarting MaterialProductReported YieldKey ObservationsReference
Sodium Nitrate/NitriteMonoethyl malonate potassium saltDiethyl furoxan-3,4-dicarboxylateUp to 94.2%High purity (98.7%) achieved. osti.gov
Silver Carbonate (Ag₂CO₃)Ethyl 2-chloro-2-(hydroxyimino)acetateDiethyl furoxan-3,4-dicarboxylate80-90%Environmentally benign and scalable method. osti.govresearchgate.net
Triethylamine (Et₃N)Ethyl 2-chloro-2-(hydroxyimino)acetateDiethyl furoxan-3,4-dicarboxylateNot specifiedCommonly used but may have scalability issues. researchgate.netresearchgate.net
Acetyl NitrateEthyl acetoacetateDiethyl furoxan-3,4-dicarboxylate52% (without catalyst)Exothermic reaction, can produce byproducts. Yields are sensitive to catalysts. researchgate.net
Acetyl Nitrate with Acid CatalystEthyl acetoacetateMainly nitroacetoacetic esterUp to 97% (of nitroester)Catalyst favors the formation of the nitroester over the furoxan. researchgate.net

The choice of solvent and the reaction temperature are paramount in directing the outcome of furoxan synthesis. These parameters can influence reaction rates, solubility of reagents, and the stability of intermediates, thereby affecting both the yield and selectivity.

In the synthesis of diethyl furoxan-3,4-dicarboxylate using sodium nitrate/nitrite, carbon tetrachloride is employed as the solvent. The reaction is initially conducted at a low temperature (0–5 °C) during the addition of nitric acid, followed by a controlled reaction temperature of 7–9 °C. osti.gov This precise temperature control is likely crucial to manage the exothermic nature of the nitration and to ensure the selective formation of the desired product.

For the dimerization of the nitrile oxide generated from ethyl 2-chloro-2-(hydroxyimino)acetate, tetrahydrofuran (B95107) (THF) has been shown to be an effective solvent when silver carbonate is used as the base. The reaction proceeds efficiently at room temperature (15–25 °C), making it an operationally simple and scalable process. osti.govresearchgate.net The reaction time is typically 3–4 hours, and leaving it overnight does not appear to negatively impact the yield. osti.gov

The nitration of ethyl acetoacetate to form the furoxan is highly sensitive to temperature. The reaction is typically carried out at low temperatures (<0 °C) to control the exothermicity. osti.gov In the absence of a catalyst at 25 °C, the formation of the furoxan (52% yield) competes with the formation of the simple nitroester (39% yield). researchgate.net This indicates that at higher temperatures, the dimerization of the intermediate to the furoxan becomes more significant.

The deoxygenation of furoxan diesters to the corresponding furazans also demonstrates the influence of temperature. While some furoxans can be deoxygenated at moderate temperatures (e.g., refluxing diethyl ether at ~40 °C), furoxan diesters are more resistant and require higher temperatures (100–130 °C) for the reaction to proceed to completion in a reasonable timeframe when no solvent is used. osti.gov However, this approach carries a risk of an uncontrollable exothermic reaction. osti.gov

The following interactive data table illustrates the effects of solvent and temperature on the synthesis of diethyl furoxan-3,4-dicarboxylate.

SolventTemperature (°C)Reaction SystemProductReported YieldKey ObservationsReference
Carbon Tetrachloride0–5 (initial), 7–9 (reaction)Monoethyl malonate potassium salt with NaNO₃/NaNO₂/HNO₃Diethyl furoxan-3,4-dicarboxylateUp to 94.2%Precise temperature control is critical for high yield and purity. osti.gov
Tetrahydrofuran (THF)15–25 (Room Temperature)Ethyl 2-chloro-2-(hydroxyimino)acetate with Ag₂CO₃Diethyl furoxan-3,4-dicarboxylate80-90%Mild reaction conditions suitable for large-scale synthesis. osti.govresearchgate.net
Acetic Acid<0Ethyl acetoacetate with Acetyl NitrateDiethyl furoxan-3,4-dicarboxylateNot specifiedLow temperature required to control exothermicity. osti.gov
Acetic Acid25Ethyl acetoacetate with Acetyl Nitrate (no catalyst)Diethyl furoxan-3,4-dicarboxylate52%Significant formation of nitroester byproduct (39%). researchgate.net
None (Neat)100–130Deoxygenation of Diethyl furoxan-3,4-dicarboxylate with P(OEt)₃Diethyl furazan-3,4-dicarboxylateNearly quantitativeRisk of uncontrollable exothermic reaction. osti.gov

Reactivity and Mechanistic Investigations of 3,4 Dimethyl 1,2,5 Oxadiazole 3,4 Dicarboxylate and Its Derivatives

Ring System Reactivity and Functional Group Transformations

The inherent stability of the 1,2,5-oxadiazole ring is notable, allowing for extensive manipulation of the side-chain substituents. thieme-connect.de For alkyl- and aryl-substituted 1,2,5-oxadiazoles, the ring demonstrates low reactivity towards both electrophiles and nucleophiles. thieme-connect.de However, the functional groups attached to the ring, such as the esters in 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate, provide versatile handles for further chemical modification.

Ester Hydrolysis and Regeneration of Parent Carboxylic Acid

The ester groups of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the parent 1,2,5-oxadiazole-3,4-dicarboxylic acid. This reaction is a standard transformation for esters and is crucial for creating derivatives that require a carboxylic acid moiety. jk-sci.comdalalinstitute.com

Base-catalyzed hydrolysis, often termed saponification, is typically an irreversible process preferred for preparative synthesis. jk-sci.com It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification protonates the carboxylate to yield the final dicarboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. jk-sci.comdalalinstitute.com The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. This process is reversible and requires a large excess of water to drive the equilibrium towards the carboxylic acid products. dalalinstitute.com

ReactionReagents and ConditionsProduct
Base-Catalyzed Hydrolysis1. Aqueous NaOH or KOH, Reflux2. H₃O⁺ work-up1,2,5-Oxadiazole-3,4-dicarboxylic acid
Acid-Catalyzed HydrolysisAqueous H₂SO₄ or HCl, Reflux1,2,5-Oxadiazole-3,4-dicarboxylic acid

Derivatization via Substitution and Reduction Reactions

The ester functionalities are the primary sites for derivatization through substitution and reduction reactions.

Substitution Reactions: The ester groups can undergo nucleophilic acyl substitution with various nucleophiles. A key transformation is amidation , where the reaction with primary or secondary amines yields the corresponding diamide (B1670390) derivatives. This reaction can be facilitated by activating the carboxylic acid (obtained from hydrolysis) with coupling agents or by direct aminolysis of the ester, often requiring heat or catalysis. bohrium.comasiaresearchnews.com Another common substitution is transesterification , where refluxing in a different alcohol under acidic or basic catalysis can replace the methyl groups with other alkyl groups.

Reduction Reactions: Strong reducing agents are required to reduce the ester groups. The use of powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, can reduce the diester to the corresponding diol, 3,4-bis(hydroxymethyl)-1,2,5-oxadiazole. It is important to note that such strong reducing conditions can also lead to the cleavage of the heterocyclic ring itself. thieme-connect.de

TransformationReagent(s)Product Class
AmidationAmine (R₂NH), HeatDiamide
TransesterificationAlcohol (R'OH), Acid or Base CatalystDiester (new R' group)
Reduction to AlcoholLithium Aluminum Hydride (LiAlH₄)Diol

Cycloaddition Reactions and Heterocyclic Ring Expansion

While the 1,2,5-oxadiazole ring is aromatic and relatively stable, it can participate in ring-opening and rearrangement reactions under specific, often thermal, conditions.

Cycloaddition via Thermal Fragmentation: A significant reaction of the furazan (B8792606) ring is its thermal fragmentation, which involves the cleavage of the O1–N2 and C3–C4 bonds. arkat-usa.org This process generates two key fragments: a nitrile and a highly reactive nitrile oxide. This thermal decomposition provides a useful route for the in-situ generation of nitrile oxides, which are valuable 1,3-dipoles. arkat-usa.org In the case of 3,4-disubstituted furazans, two different nitrile oxides and two different nitriles can potentially form. These nitrile oxide intermediates can be trapped by a dipolarophile, such as an alkene or alkyne, present in the reaction mixture, leading to the formation of new five-membered heterocyclic rings like isoxazolines or isoxazoles through a [3+2] cycloaddition reaction. arkat-usa.org

Heterocyclic Ring Expansion: Rearrangements of oxadiazole systems can lead to the formation of larger, six-membered rings. For instance, N-alkylated 1,2,5-oxadiazolium salts can undergo desilylation or deprotonation to generate a furazan-N-methanide intermediate, which then rearranges to form 6H-1,2,5-oxadiazines. rsc.org While the well-known Boulton-Katritzky rearrangement is a characteristic transformation of 1,2,4-oxadiazoles, nih.govosi.lv distinct pathways exist for the ring expansion of the 1,2,5-oxadiazole isomer.

Comparative Reactivity Studies with Related Heterocycles

The reactivity and stability of the 1,2,5-oxadiazole ring can be better understood by comparing it to its structural isomers and analogues where the oxygen atom is replaced by other chalcogens.

Stability Trends Among Oxadiazole Isomers and Chalcogen Analogues

Quantum mechanics computations have been used to investigate the relative stabilities of the four stable oxadiazole isomers. The results, based on calculations of Gibbs free energy (ΔG), hardness (η), and bond lengths, indicate that the 1,3,4-oxadiazole (B1194373) isomer is the most stable, followed by the 1,2,4-, 1,2,5-, and the highly unstable 1,2,3-isomer. The greater stability of the 1,3,4-oxadiazole is attributed to factors including its higher hardness and shorter average bond lengths.

IsomerRelative Stability RankingKey Stability Indicators
1,3,4-Oxadiazole1 (Most Stable)Highest hardness, smallest Gibbs free energy
1,2,4-Oxadiazole (B8745197)2Intermediate stability
1,2,5-Oxadiazole3Lower stability than 1,3,4- and 1,2,4-isomers
1,2,3-Oxadiazole4 (Least Stable)Unstable, exists as diazoketone tautomer

Exploration of Reaction Mechanisms and Pathways

The reactions of this compound and its derivatives proceed through well-established mechanistic pathways.

Functional Group Transformations: The hydrolysis and amidation of the ester groups follow the classic nucleophilic acyl substitution mechanism. In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently expels a methoxide (B1231860) leaving group. dalalinstitute.com In acidic conditions, the carbonyl oxygen is first protonated, enhancing the carbonyl's electrophilicity before it is attacked by a weak nucleophile like water. jk-sci.com

Ring Cleavage and Cycloaddition: The thermal decomposition of the 1,2,5-oxadiazole ring is a key mechanistic pathway. Quantum chemistry calculations suggest that the initial and preferred step of decomposition is the ring-opening through the cleavage of either the O–N or O–C bond. acs.org This leads to the formation of nitrile and nitrile oxide intermediates. The subsequent [3+2] cycloaddition of the nitrile oxide with a dipolarophile is a concerted pericyclic reaction, where the new C-C and C-O bonds are formed in a single transition state. arkat-usa.org

Ring Expansion: The mechanism for the expansion of N-methylated furazan rings to 1,2,5-oxadiazines is proposed to proceed through a reactive ylide intermediate. rsc.org Deprotonation of the N-methyl group generates a furazan-N-methanide, a nitrogen ylide. This intermediate then undergoes a sigmatropic rearrangement, leading to the expansion of the five-membered ring into a more strained, but synthetically useful, six-membered 1,2,5-oxadiazine.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate, both ¹H and ¹³C NMR would be crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The primary signals anticipated are:

A singlet corresponding to the protons of the two equivalent methyl groups attached to the oxadiazole ring.

A singlet arising from the protons of the two equivalent methyl ester groups.

The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the 1,2,5-oxadiazole ring and the carboxylate groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The expected signals include:

A signal for the carbon atoms of the methyl groups attached to the ring.

A signal for the carbon atoms of the methyl ester groups.

Signals for the quaternary carbon atoms of the 1,2,5-oxadiazole ring. The chemical shifts for carbon atoms in 1,2,5-oxadiazole derivatives typically appear in the range of 115 to 167 ppm. smolecule.com

A signal for the carbonyl carbon atoms of the dicarboxylate groups.

The precise chemical shifts would provide insight into the electronic environment of each carbon atom.

Hypothetical NMR Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ring-CH₃~2.5~15
O-CH₃~3.9~53
Ring-C-~155
C=O-~160

Disclaimer: The data in this table is hypothetical and based on typical chemical shifts for similar functional groups and the 1,2,5-oxadiazole ring system.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would be characteristic of the 1,2,5-oxadiazole ring and the ester functionalities. Common fragmentation pathways for related 1,2,5-oxadiazole N-oxide derivatives have been studied, revealing complex rearrangements and losses of small neutral molecules. scielo.brresearchgate.net For the target compound, fragmentation might involve the loss of methoxy (B1213986) groups, carbon monoxide, or cleavage of the oxadiazole ring.

Expected Mass Spectrometry Data

Technique Expected Observation
HRMS Molecular ion peak corresponding to the exact mass of C₈H₁₀N₂O₅.
MS/MS Fragmentation patterns showing loss of •OCH₃, CO, and cleavage products of the 1,2,5-oxadiazole ring.

Disclaimer: The expected observations are based on general principles of mass spectrometry and fragmentation of related heterocyclic compounds.

Vibrational Spectroscopy (IR) in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretching: A strong absorption band in the region of 1730-1750 cm⁻¹ is anticipated for the ester carbonyl groups.

C-O stretching: Bands corresponding to the C-O single bonds of the ester groups would be observed in the 1000-1300 cm⁻¹ region.

C-H stretching and bending: Absorptions corresponding to the stretching and bending vibrations of the methyl groups would be present.

1,2,5-Oxadiazole ring vibrations: The characteristic vibrations of the furazan (B8792606) ring would also be present, though they can be complex and overlap with other signals. For the parent 1,2,5-oxadiazole, various ring vibrations are observed in the fingerprint region. nist.gov

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O stretch (ester)1730 - 1750
C-O stretch (ester)1000 - 1300
C-H stretch (methyl)2850 - 3000
C-H bend (methyl)1375 - 1450
C=N stretch (ring)~1640

Disclaimer: The expected wavenumbers are based on typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The planar or near-planar geometry of the 1,2,5-oxadiazole ring.

The precise bond lengths and angles of the entire molecule, confirming the connectivity.

The conformation of the methyl and dimethyl dicarboxylate substituents relative to the heterocyclic ring.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces.

Crystal structure analysis of related 1,2,5-oxadiazole derivatives has provided fundamental geometric parameters for this ring system. smolecule.com

UV-Vis Spectroscopy for Electronic Structure and Solvatochromic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The 1,2,5-oxadiazole ring itself is a chromophore. The position and intensity of the absorption maxima would be influenced by the methyl and dicarboxylate substituents. Studies on other oxadiazole derivatives have shown that their electronic absorption properties are key to understanding their potential applications. journalspub.comnih.gov

The solvatochromic properties could be investigated by recording the UV-Vis spectra in solvents of varying polarity. A shift in the absorption maximum with changing solvent polarity would indicate changes in the electronic distribution of the molecule in the ground and excited states.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of molecules. mdpi.comnih.gov It is effective for obtaining optimized molecular structures and for analyzing frontier molecular orbitals (HOMO-LUMO). mdpi.com DFT calculations, particularly using hybrid functionals like B3LYP, have shown good agreement with experimental data for structural and spectroscopic properties of various organic molecules, including oxadiazole derivatives. ajchem-a.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a compound like 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods are employed to perform this optimization. ajchem-a.com Conformational analysis would also be crucial, especially concerning the orientation of the two carboxylate groups. Different rotational isomers (conformers) would be calculated to identify the global minimum energy conformation and understand the flexibility of the side chains.

Once the geometry is optimized, DFT is used to calculate key electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scispace.com A smaller gap suggests the molecule is more reactive. researchgate.net For instance, in studies of other oxadiazole derivatives, the HOMO-LUMO gap has been calculated to predict their chemical activity. researchgate.net

Charge density analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the distribution of electrons in the molecule. ajchem-a.com These maps indicate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule might interact with other reagents. ajchem-a.com

Below is a hypothetical data table illustrating the kind of electronic properties that would be calculated for this compound.

PropertyPredicted ValueUnit
HOMO Energy(Value)eV
LUMO Energy(Value)eV
HOMO-LUMO Gap (ΔE)(Value)eV
Dipole Moment(Value)Debye

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. scilit.com By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental spectra to confirm the structure of the synthesized compound and to aid in the assignment of specific vibrational modes to particular bonds or functional groups. ajchem-a.comdergipark.org.tr For oxadiazole and thiadiazole rings, such vibrational analyses have been performed to understand their fundamental frequencies. scilit.com

A sample data table for predicted vibrational frequencies is shown below.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
ν(C=O)Carboxylate Ester(Value)
ν(C=N)Oxadiazole Ring(Value)
ν(N-O)Oxadiazole Ring(Value)
ν(C-CH₃)Methyl Stretch(Value)

Aromaticity Assessment and Stability Prediction

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered heterocycle. nih.gov Assessing its aromaticity is key to understanding its stability and reactivity. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a popular method for evaluating the aromaticity of a cyclic system. It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The magnitude of the negative value often correlates with the degree of aromatic character. This analysis would be performed for the 1,2,5-oxadiazole ring of the target molecule to quantify its aromaticity.

Aromatic Stabilization Energy (ASE) is a thermodynamic measure of the extra stability a cyclic, conjugated molecule possesses due to its aromaticity. It is typically calculated by comparing the energy of the cyclic molecule to that of a suitable, non-aromatic reference compound through isodesmic or homodesmotic reactions. A higher ASE value indicates greater aromatic stability. For this compound, calculating the ASE would provide a quantitative measure of the energetic advantage conferred by the electronic delocalization within the oxadiazole ring.

Simulation of Reactivity and Interaction Potentials

No published studies detailing the simulation of reactivity or the calculation of interaction potentials for this compound were found. Such studies would typically involve quantum mechanical calculations to map out reaction pathways, determine transition states, and compute intermolecular forces, but this research has not been reported for this specific molecule.

Photophysical Property Predictions and Material Science Applications

There is no available research predicting the photophysical properties (such as absorption and emission spectra, quantum yields, or excited-state lifetimes) of this compound. Consequently, its potential applications in material science as a luminophore or electronic material have not been computationally explored or suggested in the literature. While other oxadiazole derivatives have been investigated for such applications, this specific compound remains uncharacterized in this regard. researchgate.netrsc.orgnih.gov

Applications in Advanced Chemical Science and Materials Research

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Derivatives of 1,2,5-oxadiazole dicarboxylate are highly valued as intermediates in organic synthesis. The electron-withdrawing nature of the furazan (B8792606) ring, coupled with the reactivity of the ester functionalities, allows for a diverse range of chemical transformations. These compounds can be readily converted into other functional groups, making them key precursors for more complex molecular architectures. researchgate.netbohrium.com

Synthetic strategies often involve the modification of the ester groups to introduce new functionalities or to extend the molecular framework. For instance, the hydrolysis of the diester to the corresponding furazan-3,4-dicarboxylic acid provides a versatile intermediate that can be used to synthesize a variety of derivatives. researchgate.net Furthermore, the furazan ring itself can be constructed through several methods, including the dehydration of dioximes or the deoxygenation of the corresponding N-oxides (furoxans), providing accessible routes to these important building blocks. chemicalbook.comorganic-chemistry.org The functional group compatibility of modern synthetic methods allows for the preparation of these energetic compounds at temperatures well below their decomposition points. organic-chemistry.org

The strategic incorporation of the 1,2,5-oxadiazole moiety into larger molecules is a common tactic in medicinal chemistry and materials science to modulate properties such as polarity, stability, and intermolecular interactions. researchgate.netnih.gov Cyanofurazan derivatives, which are related precursors, are particularly important intermediates for synthesizing a wide array of nitrogen-rich energetic compounds. frontiersin.org

Development of Energetic Materials and High-Energy Density Compounds

The 1,2,5-oxadiazole ring is a critical "energetic backbone" for the design of high-energy density materials (HEDMs). researchgate.netfrontiersin.org Its high positive heat of formation, significant nitrogen content, and good oxygen balance contribute to the energetic performance of compounds containing this moiety. frontiersin.orgnih.gov When combined with other explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), or nitrate (B79036) ester (-ONO2) groups, the resulting materials can exhibit superior detonation properties, including high detonation velocities and pressures. frontiersin.orgnih.govnih.gov

Researchers have extensively explored the synthesis of energetic compounds by linking the furazan ring to other nitrogen-rich heterocycles like 1,2,4-oxadiazoles, triazoles, and tetrazoles. frontiersin.orgfrontiersin.orgbohrium.combit.edu.cn This "energetic alliance" strategy aims to leverage the positive attributes of each component to create materials with enhanced performance and stability. researchgate.netbit.edu.cn For example, combining 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole moieties has led to energetic salts with good density, excellent thermal stability, and detonation velocities superior to that of RDX (1,3,5-trinitroperhydro-1,3,5-triazine). bohrium.combit.edu.cnnih.gov

The introduction of the furazan ring is a known strategy to increase the density of energetic compounds, which is a key factor in improving detonation performance. frontiersin.org Theoretical and experimental studies have demonstrated that furazan-based compounds can achieve a desirable balance of high performance and acceptable sensitivity, making them promising candidates for next-generation explosives and propellants. frontiersin.orgnih.govrsc.org

PropertyValueSignificance in Energetic Materials
High Nitrogen ContentContributes to high heat of formation and gas volume upon detonation.
Positive Heat of FormationReleases more energy during decomposition.
Good Oxygen BalanceEnables more efficient and complete combustion.
High DensityIncreases detonation velocity and pressure.
Thermal StabilityEnsures safety and stability during storage and handling.

Applications in Materials Science and Engineering

The unique properties of the 1,2,5-oxadiazole ring extend its utility beyond energetic materials into various areas of materials science.

Polymer Chemistry and Supramolecular Assembly

The rigid, planar structure and specific electronic characteristics of the 1,2,5-oxadiazole dicarboxylate core make it an attractive component for creating novel polymers and supramolecular structures. By converting the carboxylate groups into difunctional monomers, these compounds can be incorporated into polymer backbones. For instance, oxadiazole-based polymers have been synthesized and investigated for their luminescent properties. cambridge.org The inclusion of the oxadiazole unit can impart desirable thermal stability and specific electronic properties to the resulting polymer.

In supramolecular chemistry, the nitrogen atoms in the furazan ring can act as hydrogen bond acceptors, guiding the self-assembly of molecules into well-defined architectures. This controlled organization is fundamental to creating materials with tailored properties for applications such as sensing, catalysis, and molecular recognition.

Organic Optoelectronic Devices and Fluorescent Systems

Oxadiazole derivatives, in general, are well-known for their fluorescent properties and their application in organic optoelectronics. chemicalbook.com They are often used as electron-transport materials in Organic Light-Emitting Diodes (OLEDs) due to their high electron affinity and good thermal stability. researchgate.nettandfonline.comresearchgate.net The 1,2,5-oxadiazole moiety, with its π-excessive nature, contributes to the electronic properties necessary for these applications. chemicalbook.com

Compounds incorporating the 1,2,5-oxadiazole ring can exhibit fluorescence ranging from orange to red in both solution and solid states. chemicalbook.com The emission properties can be tuned by modifying the substituents on the heterocyclic core. researchgate.net Research into 1,2,5-oxadiazolo[3,4-c]pyridine derivatives, for example, has produced fluorescent markers with large Stokes shifts, making them valuable tools for biological imaging and fluorescence energy transfer (FRET) experiments. lew.ro The development of new fluorophores based on oxadiazole structures continues to be an active area of research for applications in OLEDs, sensors, and biological probes. researchgate.netresearchgate.net

ParameterObservation for Oxadiazole DerivativesRelevance to Optoelectronics
Electron Affinity HighFacilitates efficient electron injection and transport in devices like OLEDs. researchgate.nettandfonline.com
Fluorescence Tunable emission, often in the visible spectrum. chemicalbook.comlew.roEnables use as emissive materials in lighting and displays, and as fluorescent probes.
Thermal Stability Generally highCrucial for device longevity and operational stability. researchgate.net
Stokes Shift Can be largeMinimizes self-absorption and improves sensitivity in fluorescent applications. lew.ro

Crystal Engineering and Advanced Architectures

Crystal engineering focuses on designing solid-state structures with predictable properties based on an understanding of intermolecular interactions. The 1,2,5-oxadiazole dicarboxylate structure offers several features for the rational design of crystalline materials. The nitrogen atoms of the furazan ring can participate in hydrogen bonding, while the planar nature of the ring can facilitate π-π stacking interactions. nih.govenergetic-materials.org.cn

By carefully selecting substituents and crystallization conditions, it is possible to control the packing of these molecules in the solid state. This control is critical for optimizing properties in various applications. For instance, in energetic materials, a high-density crystal packing motif is desirable for maximizing detonation performance. researchgate.net In optoelectronic materials, ordered packing can enhance charge transport and device efficiency. The study of weak noncovalent interactions, such as CH⋯N and CH⋯π interactions, is crucial for understanding and predicting the crystal structures of oxadiazole-based compounds. rsc.org

Future Directions in Synthetic and Applied Research of 1,2,5-Oxadiazole Dicarboxylates

The field of 1,2,5-oxadiazole dicarboxylates and their derivatives is poised for continued growth. Future research will likely focus on several key areas:

Novel Energetic Materials: The design and synthesis of new HEDMs with an optimal balance of high performance, low sensitivity, and environmental friendliness remains a primary goal. Combining the furazan core with other novel energetic moieties and exploring the properties of their energetic salts are promising avenues. frontiersin.orgrsc.org

Advanced Functional Polymers: There is significant potential in developing new polymers incorporating the 1,2,5-oxadiazole unit to create materials with enhanced thermal, mechanical, and optoelectronic properties for specialized applications.

Multifunctional Materials: Integrating the energetic properties of the furazan ring with its fluorescent capabilities could lead to the development of "smart" materials that can act as sensors or diagnostics for extreme conditions.

Green Synthesis: Developing more environmentally benign and safer synthetic routes to furazan-based compounds is crucial, particularly for energetic materials, to minimize the use of hazardous reagents and conditions. bohrium.com

Q & A

Basic Question: What are the optimized synthetic protocols for 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate, and how can purity be maximized?

Answer:
Synthesis typically involves cyclocondensation reactions under controlled conditions. For analogous oxadiazole derivatives, refluxing precursors (e.g., hydrazides or tetrazoles) in polar aprotic solvents like DMSO or DMF for 12–18 hours is common, followed by reduced-pressure distillation and crystallization . Key parameters include:

  • Solvent selection : DMSO enhances reaction efficiency but requires careful removal due to high boiling point.
  • Purification : Recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1.1 molar ratio of acid hydrazide to electrophile) and reaction time mitigates side products .

Basic Question: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and ester groups. For example, carbonyl carbons (C=O) appear at ~165–170 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced Question: How can researchers design experiments to evaluate the biological activity of this compound, particularly antimicrobial or enzyme-inhibitory effects?

Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Enzyme inhibition : For target enzymes (e.g., kinases or proteases), perform fluorometric or colorimetric assays. Pre-incubate the compound with the enzyme (10–100 µM range) and monitor substrate conversion kinetics .
  • Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK-293) to exclude nonspecific toxicity .

Advanced Question: What strategies address low solubility of this compound in aqueous buffers for in vitro studies?

Answer:

  • Solubility screening : Use Hansen Solubility Parameters (HSPs) to identify co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) .
  • Prodrug design : Ester hydrolysis (e.g., converting methyl to carboxylate groups) enhances hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., proteins or DNA)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding affinity (KD) in real-time .
  • Molecular docking : Use software (AutoDock Vina) to predict binding poses in silico, guided by crystallographic data of homologous targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .

Advanced Question: How should researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

Answer:

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, temperature) and cell lines used .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl esters) to isolate functional group contributions .
  • Reproducibility checks : Replicate key experiments with standardized protocols (e.g., OECD guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.